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Compound of Interest

Compound Name: JHU37160

Cat. No.: B2879511

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of JHU37160 with
other commonly used DREADD (Designer Receptors Exclusively Activated by Designer Drugs)
agonists, namely Clozapine-N-oxide (CNO) and Compound 21 (C21). The data presented here
is collated from multiple studies to offer an objective overview for researchers designing and
interpreting chemogenetic experiments.

Comparative Selectivity and Potency

JHU37160 is a potent, brain-penetrant DREADD agonist designed for high affinity and
selectivity at the engineered hM3Dq (Gg-coupled) and hM4Di (Gi-coupled) receptors.[1][2] Its
primary advantage over earlier agonists lies in its improved pharmacokinetic and
pharmacodynamic properties. However, like its predecessors, off-target effects are an
important consideration, particularly at higher doses.

On-Target Potency and Affinity

The following table summarizes the in vitro potency (ECso) and binding affinity (Ki) of
JHU37160, CNO, and C21 for the hM3Dqg and hM4Di DREADD receptors. Lower values
indicate higher potency and affinity.
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hM3Dq ECso hM4Di ECso

Compound hM3Dq Ki (hM hM4Di Ki (nM
p (nM) (nM) q Ki (nM) (nM)
JHU37160 18.5[1] 0.2[1] 1.9[1] 3.6[1]
Clozapine-N-
) 6.0[3] 15[4] 3800[4] 15000[4]
oxide (CNO)

Compound 21

(C21) L713] 7771 230[1] 91[1]

Note: The Ki values for CNO are notably high, reflecting its low affinity for DREADD receptors.
It is now understood that CNO's in vivo effects are largely mediated by its back-metabolism to
clozapine.[4]

Off-Target Binding Profile

A critical aspect of any DREADD agonist is its selectivity for the engineered receptor over
endogenous receptors. Off-target binding can lead to confounding effects and misinterpretation
of experimental results.
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Compound Known Off-Target Interactions
Shows a binding profile similar to clozapine at
dopamine and muscarinic receptors.[2] Has a
lower affinity for 5-HT receptors compared to
JHU37160 clozapine.[1] At high doses (0.5-1 mg/kg in rats),

it can produce off-target behavioral effects, such
as anxiety-like behavior, and neuronal activation

in specific brain regions.[6]

Clozapine-N-oxide (CNO)

Can be reverse-metabolized to clozapine, which
has a broad off-target profile, including high
affinity for various serotonergic, dopaminergic,

adrenergic, and muscarinic receptors.[2][5]

Compound 21 (C21)

Exhibits significant binding to a range of
endogenous receptors, including histaminergic
(H1), serotonergic (5-HT2), and muscarinic
receptors.[5][7] It has a higher affinity for the
histamine H1 receptor than for DREADDSs.[5]
Off-target effects have been observed in vivo,

particularly at higher doses.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of

DREADD agonist selectivity.

Radioligand Competition Binding Assay (e.g.,
[*H]clozapine displacement)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., JHU37160)
for a specific receptor (e.g., hM3Dqg or hM4Di) by measuring its ability to displace a

radiolabeled ligand (e.qg., [*H]clozapine) that is known to bind to the receptor.

Materials:
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o Cell membranes prepared from HEK-293 cells stably expressing the DREADD of interest
(hM3Dq or hM4Di).

 [*H]clozapine (radioligand).

e Test compounds (JHU37160, CNO, C21) at a range of concentrations.

» Binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4).

» Non-specific binding control (e.g., a high concentration of unlabeled clozapine).

» 96-well filter plates.

e Scintillation counter.

Procedure:

In a 96-well plate, add a fixed concentration of [3H]clozapine to each well.

e Add increasing concentrations of the test compound to different wells. For determining non-
specific binding, add a high concentration of unlabeled clozapine.

e Add the cell membranes expressing the DREADD to each well to initiate the binding
reaction.

 Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the
binding to reach equilibrium.

» Terminate the reaction by rapid filtration through the filter plates, followed by washing with
ice-cold binding buffer to remove unbound radioligand.

 Allow the filters to dry, and then add scintillation fluid to each well.

e Quantify the amount of bound radioactivity in each well using a scintillation counter.

e The data are analyzed using non-linear regression to determine the ICso (the concentration
of the test compound that displaces 50% of the radioligand). The Ki value is then calculated
using the Cheng-Prusoff equation.
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Functional Assay: Gq-DREADD (hM3Dq) - Calcium
Mobilization Assay

This assay measures the ability of a compound to activate the Gg-coupled hM3Dq receptor,
which leads to an increase in intracellular calcium concentration.

Materials:

HEK-293 cells transiently or stably expressing the hM3Dq DREADD.

A calcium-sensitive fluorescent dye (e.g., Fura-2AM or Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Test compounds (JHU37160, CNO, C21) at a range of concentrations.

A fluorescence plate reader with automated liquid handling.

Procedure:

Plate the hM3Dg-expressing cells in a 96-well, black-walled, clear-bottom plate and allow
them to adhere overnight.

» Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye in
assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

e Wash the cells with assay buffer to remove excess dye.
+ Measure the baseline fluorescence intensity using the plate reader.

e Add increasing concentrations of the test compound to the wells using the automated liquid
handling system of the plate reader.

o Immediately begin measuring the fluorescence intensity over time to capture the transient
increase in intracellular calcium.

e The data are typically expressed as the change in fluorescence from baseline.
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e The concentration-response data are analyzed using a non-linear regression model to
determine the ECso of the test compound.
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Caption: Gi-DREADD (hM4Di) Signaling Pathway.

Experimental Workflow
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In Vitro Selectivity Profiling
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Caption: Workflow for DREADD Agonist Selectivity Profiling.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b2879511?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2879511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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